Camelliatannin H
Description
Structure
2D Structure
Properties
CAS No. |
148159-86-8 |
|---|---|
Molecular Formula |
C69H50O43 |
Molecular Weight |
1567.1 g/mol |
IUPAC Name |
[3,4,5,13,21,22,23-heptahydroxy-8,18-dioxo-11-(3,4,5-trihydroxybenzoyl)oxy-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-12-yl] 2-[(7,8,9,12,13,20,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,21,24,39-tetraoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-14-yl)oxy]-3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C69H50O43/c70-22-8-21-56(57-32(106-67(21)100)11-103-62(95)15-3-25(73)41(80)48(87)35(15)38-18(65(98)109-57)6-28(76)44(83)51(38)90)108-64(97)17-5-27(75)43(82)50(89)37(17)34-14(22)10-31(47(86)53(34)92)105-55-20(9-30(78)46(85)54(55)93)68(101)112-60-59(111-61(94)13-1-23(71)40(79)24(72)2-13)58-33(107-69(60)102)12-104-63(96)16-4-26(74)42(81)49(88)36(16)39-19(66(99)110-58)7-29(77)45(84)52(39)91/h1-7,9-10,21,32-33,56-60,67,69,71-93,100,102H,8,11-12H2 |
InChI Key |
MSRCJTQIFIFKEZ-UHFFFAOYSA-N |
SMILES |
C1C2C(C3C(COC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O)OC2O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C1=O)OC8=C(C(=C(C=C8C(=O)OC9C(C1C(COC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O)OC9O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)O)O)O)O)O)O |
Canonical SMILES |
C1C2C(C3C(COC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O)OC2O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C1=O)OC8=C(C(=C(C=C8C(=O)OC9C(C1C(COC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O)OC9O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)O)O)O)O)O)O |
Synonyms |
camelliatannin H |
Origin of Product |
United States |
Occurrence and Botanical Sources of Camelliatannin H
Primary Botanical Origin: Camellia japonica L.
Camelliatannin H is a naturally occurring chemical compound that has been identified in and isolated from Camellia japonica L., a member of the Theaceae family. nih.govresearchgate.netnih.gov This species, commonly known as the Japanese camellia, is an evergreen shrub or small tree native to China, Korea, and Japan. ncsu.eduwikipedia.org It typically grows to a height of 1.5 to 6 meters, though some specimens can reach up to 11 meters. wikipedia.org The plant is characterized by its glossy, dark green, leathery leaves and large, showy flowers that bloom from late fall to early spring, with colors ranging from white to various shades of pink and red. ncsu.edumissouribotanicalgarden.org C. japonica is the primary botanical source from which this compound has been reported. nih.gov
Distribution within Plant Organs: Focus on Fruits and Pericarp
Research into the phytochemical composition of Camellia japonica has shown that this compound is not uniformly distributed throughout the plant. The compound has been specifically isolated from the fruits of the plant. researchgate.net Further investigation has highlighted the pericarp, the wall of the fruit that develops from the ovary wall of the flower, as a key location for this tannin. researchgate.netbritannica.com The pericarp itself is composed of three layers: the outer exocarp, the middle mesocarp, and the inner endocarp. britannica.commgnv.org Studies have utilized extracts from the pericarp of C. japonica for the isolation and investigation of this compound. researchgate.net
Distribution of this compound in Camellia japonica
| Plant Organ | Presence of this compound | Reference |
|---|---|---|
| Fruits | Isolated | researchgate.net |
| Pericarp (Fruit Wall) | Isolated | researchgate.net |
| Leaves | Reported | nih.gov |
| Flower Buds | Reported | nih.gov |
Related Phytochemicals and Co-occurring Tannins in Camellia Species
Camellia japonica is a rich source of various phenolic compounds, and this compound co-exists with a suite of other related tannins and phytochemicals. nih.gov Within the same plant, particularly in the fruits, other complex hydrolyzable tannins have been identified. researchgate.netnih.gov These belong to the same structural family and often share a common biochemical pathway.
Notable co-occurring tannins in C. japonica include:
Camelliatannins A, B, C, D, F, and G : These are structurally related tannins, with Camelliatannins F and G also being isolated from the leaves of the plant. researchgate.netnih.govconicet.gov.ar
Camelliins A and B : These are another class of tannins that have been isolated from the fruits and flower buds of C. japonica. researchgate.netconicet.gov.ar
Beyond these specific tannins, the leaves and flowers of C. japonica contain a broader spectrum of phytochemicals. These include various flavonoids like quercetin, kaempferol, and their glycosides, as well as phenolic acids such as gallic acid. nih.govspandidos-publications.com The genus Camellia is also known to produce catechins, including epigallocatechin gallate (EGCG), and various saponins. nih.govresearchgate.net
Phytochemicals Co-occurring with this compound in Camellia japonica
| Compound Class | Specific Compounds | Reference |
|---|---|---|
| Tannins | Camelliatannin A | researchgate.netnih.gov |
| Camelliatannin B | nih.govconicet.gov.ar | |
| Camelliatannin C | nih.govconicet.gov.ar | |
| Camelliatannin D | nih.govconicet.gov.ar | |
| Camelliatannin F | researchgate.netnih.govnih.gov | |
| Camelliatannin G | researchgate.netnih.govnih.gov | |
| Tannins | Camelliin A | researchgate.netconicet.gov.ar |
| Camelliin B | researchgate.netconicet.gov.ar | |
| Flavonoids | Quercetin | nih.gov |
| Kaempferol | nih.gov | |
| Phenolic Acids | Gallic Acid | nih.gov |
| Catechins | Epigallocatechin gallate (EGCG) | nih.gov |
Isolation and Purification Methodologies for Camelliatannin H
Strategies for Extraction from Plant Matrices
The initial step in isolating Camelliatannin H involves its extraction from the plant material, typically the pericarp or leaves of C. japonica. researchgate.netnih.gov The primary goal is to efficiently solubilize the tannin while minimizing its degradation and the co-extraction of undesirable compounds.
The selection of an appropriate solvent is critical for the successful extraction of hydrolyzable tannins like this compound. Due to their polyphenolic nature, tannins are polar molecules, necessitating the use of polar solvents for effective solubilization. kjhil.com The choice of solvent directly impacts extraction efficiency, yield, and the stability of the target compound.
Commonly employed solvents for tannin extraction are polar, including methanol (B129727), ethanol (B145695), acetone (B3395972), and water, often used in mixtures. google.comgoogle.comscielo.brresearchgate.net Aqueous mixtures of organic solvents, such as 70% acetone or 60-95% methanol/ethanol, are frequently utilized. jocpr.comnih.govmdpi.com The addition of water to the organic solvent can enhance the extraction of highly polar tannins, while the organic component aids in penetrating the plant cell wall. In studies on C. japonica, researchers have successfully used 70% acetone, ethanol, and methanol to create crude extracts rich in tannins and other polyphenols. scielo.brjocpr.comspandidos-publications.com Specifically, an acetone extract of the pericarp of C. japonica was found to contain this compound. nih.gov
The optimization of the solvent system is a balance between maximizing the yield of this compound and maintaining its structural integrity, as harsh conditions can lead to hydrolysis of its ester bonds. mdpi.com
Table 1: Common Solvents for Tannin Extraction
| Solvent Type | Examples | Rationale for Use |
|---|---|---|
| Polar Organic Solvents | Acetone, Methanol, Ethanol | High solubility for polar tannins and polyphenols. kjhil.comphenomenex.com |
| Aqueous Mixtures | Acetone-Water (e.g., 70%), Methanol-Water (e.g., 60%), Ethanol-Water | Increases polarity to enhance extraction of a broader range of tannins; can improve penetration of plant tissue. jocpr.comnih.gov |
| Water | Hot Water (Decoction) | Traditionally used; effective for many polar compounds but may increase hydrolysis of labile tannins. mdpi.com |
Maintaining a controlled pH during extraction and subsequent purification steps is crucial for preserving the chemical structure of hydrolyzable tannins. Tannins possess multiple phenolic hydroxyl groups and ester linkages which are susceptible to pH-dependent degradation. mdpi.com Alkaline conditions can promote oxidation and rearrangement of the phenolic rings, while highly acidic conditions can catalyze the hydrolysis of the ester bonds that link gallic acid, hexahydroxydiphenoyl (HHDP) groups, and the glucose core in ellagitannins. researchgate.net
To mitigate this degradation, extractions are often performed under neutral or slightly acidic conditions. The use of buffers in subsequent chromatographic steps also helps to maintain a stable pH environment, preventing the decomposition of the isolated compounds. google.comepo.org While specific pH values for the initial extraction of this compound are not always detailed, the general principle of avoiding pH extremes is a standard practice in tannin chemistry to ensure the compound's stability.
Serial exhaustive extraction is a systematic method used to fractionate phytochemicals from a plant matrix based on their polarity. up.ac.zadergipark.org.tr The technique involves sequentially extracting the powdered plant material with a series of solvents of increasing polarity. researchgate.netnjpas.com.ng A typical sequence might begin with a non-polar solvent like hexane (B92381) to remove lipids and waxes, followed by solvents of intermediate polarity such as dichloromethane (B109758) or acetone, and concluding with highly polar solvents like ethanol, methanol, or water. up.ac.zaresearchgate.net
This approach offers several advantages. It ensures that a wide range of compounds with different polarities are extracted into separate fractions, which simplifies the subsequent purification process. dergipark.org.tr By removing non-polar constituents first, the efficiency of the subsequent extraction of polar tannins by solvents like methanol or acetone is enhanced. up.ac.za This methodical approach allows for a graded separation, providing a less complex starting extract for the targeted isolation of this compound. nih.gov
Chromatographic Separation Techniques
Following extraction, the crude extract containing this compound is a complex mixture of various tannins, flavonoids, and other secondary metabolites. Isolating the target compound to a high degree of purity requires the application of various chromatographic techniques. researchgate.net
Column chromatography is the cornerstone of purification for tannins. pan.olsztyn.pl The choice of the stationary phase (the adsorbent material packed in the column) is critical for achieving separation.
For tannin purification, Sephadex LH-20 is one of the most widely and effectively used stationary phases. pan.olsztyn.plcytivalifesciences.com Sephadex LH-20 is a hydroxypropylated dextran (B179266) gel that exhibits both hydrophilic and lipophilic properties, allowing for separation based on molecular size as well as polarity-based partitioning when used with different solvents. cytivalifesciences.comfishersci.at It is particularly effective for separating polyphenolic compounds like tannins from other plant constituents. In the isolation of compounds from C. japonica, Sephadex LH-20 has been used to fractionate crude extracts, often with methanol or ethanol-water mixtures as the mobile phase. scielo.br
Other adsorbent materials used in the purification of tannins from Camellia species include Diaion HP-20 , Toyopearl HW-40 , and MCI-gel . jocpr.com These are polymeric resins that separate compounds based on hydrophobic interactions. In some protocols, Silica (B1680970) gel and reversed-phase silica (RP-18) are also employed, typically for finer separation of fractions that have already been partially purified. scielo.br A common strategy involves an initial fractionation on a column like Diaion HP-20 or Sephadex LH-20, followed by further purification of the resulting fractions on multiple columns, including Sephadex LH-20 and reversed-phase silica, to eventually yield the pure compound. scielo.brjocpr.com
Table 2: Selected Column Chromatography Materials for Tannin Purification
| Stationary Phase | Type of Chromatography | Application in Tannin Purification |
|---|---|---|
| Sephadex LH-20 | Molecular Sizing / Adsorption | Widely used for separating tannins from other phenolics and non-phenolic compounds. scielo.brpan.olsztyn.plcytivalifesciences.com |
| Silica Gel | Normal-Phase Adsorption | Separation of less polar compounds; used for finer purification of fractions. scielo.brumich.edu |
| Reversed-Phase Silica (C18/RP-18) | Reversed-Phase Adsorption | Separates compounds based on hydrophobicity; effective for purifying polar compounds like tannins from aqueous-organic eluents. scielo.br |
| Diaion HP-20 / Amberlite XAD | Polymeric Adsorption | Used for initial cleanup of crude extracts to capture tannins and remove sugars and other highly polar impurities. jocpr.comescholarship.org |
| Toyopearl HW-40 | Size Exclusion | Separates molecules based on size; useful for fractionating extracts containing compounds of varying molecular weights. jocpr.com |
Thin Layer Chromatography (TLC) is an indispensable analytical tool used throughout the purification process. umass.eduresearchgate.net It is a rapid, simple, and inexpensive method to monitor the progress of column chromatography separations. wikipedia.org
During column chromatography, the eluent is collected in numerous separate tubes or fractions. chemistryhall.com To determine which fractions contain the target compound, a small spot from each fraction is applied to a TLC plate. umich.edu The plate is then developed in a suitable solvent system, and the separated compounds are visualized, often under UV light or by spraying with a staining reagent. wikipedia.org
Fractions that show a spot with the same retention factor (Rf value) as a reference standard of this compound (if available), or a spot with the characteristic behavior of a tannin, are pooled together for the next stage of purification. scielo.br This allows the researcher to track the presence of the desired compound through multiple rounds of chromatography, ensuring that the correct fractions are carried forward and ultimately leading to the isolation of pure this compound. chemistryhall.com
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| Acetone |
| Butanol |
| This compound |
| Dichloromethane |
| Ethanol |
| Gallic acid |
| Glucose |
| Hexane |
| Hexahydroxydiphenoyl (HHDP) |
| Methanol |
High-Performance Liquid Chromatography (HPLC) for Fractionation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the fine separation and purity analysis of this compound and related polyphenols. fmc.br This advanced chromatographic technique offers high resolution and efficiency in separating complex mixtures. fmc.br
In the context of tannin isolation, reversed-phase HPLC (RP-HPLC) is frequently utilized. conicet.gov.ar This method separates molecules based on their hydrophobicity. For the analysis of tannins from Camellia species, HPLC systems are often equipped with a photodiode array (PDA) detector, which allows for the spectral analysis of the eluted compounds, aiding in their identification. colab.ws The purity of isolated compounds like this compound is often assessed by analyzing the peak area in the HPLC chromatogram.
Table 1: HPLC Systems and Conditions for Tannin Analysis
| Component | Specification | Purpose | Reference |
| Column | Luna 5 mm PFP(2) 4.6 x 250 mm | Separation of ellagitannins | googleapis.com |
| Mobile Phase | Gradient of methanol in 10 mM acetic acid | Elution of compounds | googleapis.com |
| Flow Rate | 1 ml/min | Control of elution speed | googleapis.com |
| Detection | UV absorbance at 263 nm | Quantification and detection | googleapis.com |
| Coupled Technique | High-Resolution Mass Spectrometry (HRMS) | Structural elucidation | mdpi.com |
| Coupled Technique | Solid Phase Extraction-Nuclear Magnetic Resonance (SPE-NMR) | Structural elucidation | mdpi.com |
Advanced Isolation and Purification Protocols for Dimeric Tannins
The isolation of dimeric tannins like this compound requires a multi-step approach that combines several chromatographic techniques to achieve high purity. A new dimeric hydrolyzable tannin, this compound, was successfully isolated from the fruits of Camellia japonica. researchgate.netnih.gov Alongside it, other tannins such as camelliins A and B, and camelliatannin A were also isolated from the same source. researchgate.netnih.gov
Another dimeric ellagitannin, camellioferin A, was isolated from Camellia oleifera along with thirteen other known tannins. nih.gov The structural elucidation of these complex molecules is heavily reliant on spectroscopic methods. nih.gov
Advanced protocols often involve a combination of column chromatography over different stationary phases. For instance, initial fractionation on Sephadex LH-20 can be followed by purification on a C18 reversed-phase column. High-performance countercurrent chromatography (HPCCC) has also emerged as a valuable technique for the separation of highly polar compounds like tannins without significant loss of material. fmc.brconicet.gov.ar
The structural confirmation of isolated dimeric tannins is a critical final step. This is typically achieved through a combination of spectroscopic analyses, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Techniques such as Fast Atom Bombardment Mass Spectrometry (FAB-MS) have been used to determine the molecular weight and fragmentation patterns of these complex molecules. nih.gov
Structural Elucidation and Comprehensive Characterization of Camelliatannin H
Mass Spectrometry (MS) Applications
Mass spectrometry provides vital information on the molecular weight and elemental composition of a compound, and its fragmentation patterns offer corroborating evidence for the proposed structure.
High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine the exact mass of the molecular ion with high precision. nih.gov This allows for the unambiguous calculation of the molecular formula. For Camelliatannin H, HRMS data confirms the molecular formula as C₆₉H₅₀O₄₃. scielo.br
Tandem MS (MS/MS) experiments involve isolating the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide structural clues. In hydrolyzable tannins like this compound, characteristic fragmentation patterns include the loss of galloyl groups (152 Da) or gallic acid (170 Da), and cleavage of the HHDP unit, which helps to confirm the nature and arrangement of the esterified phenolic acids. nih.gov
Table 2: HRMS Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₆₉H₅₀O₄₃ | scielo.br |
| Molecular Weight (Monoisotopic) | 1566.17258 Da | scielo.br |
| Molecular Weight (Average) | 1567.1 g/mol | scielo.br |
MALDI-TOF is a soft ionization technique particularly well-suited for analyzing large, non-volatile molecules like tannins, which can be difficult to ionize by other methods without causing significant fragmentation. researchgate.net In the context of this compound, MALDI-TOF MS would be used to confirm the molecular weight of the intact dimer with high accuracy. nih.gov This technique is especially valuable in the analysis of complex plant extracts, as it can help identify large oligomeric tannins directly from a mixture, providing a rapid assessment of the molecular weight distribution of polyphenols present in the sample. nih.gov
Chromatographic-Mass Spectrometric Coupling (e.g., LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the detection power of mass spectrometry. This method is indispensable for analyzing complex mixtures like plant extracts. In the study of Camellia species, LC-MS is used to separate the various tannins and other polyphenols present in an extract. vdoc.pub As the separated compounds elute from the chromatography column, they are introduced into the mass spectrometer, which provides molecular weight and fragmentation data for each component. This allows for the confident identification of known compounds, including this compound, by comparing their retention times and mass spectra to those of an authentic standard, and enables the tentative identification of new or unknown related structures. vdoc.pub
Orthogonal Methods for Structural Confirmation and Purity Validation
The definitive structural confirmation and purity assessment of this compound, a dimeric hydrolyzable tannin isolated from the fruits of Camellia japonica L., relies on the application of multiple, independent analytical techniques known as orthogonal methods. nih.gov This approach ensures that the identification is not reliant on a single methodology, thereby providing a high degree of confidence in the compound's structure and purity. The primary techniques employed in the original structural elucidation include mass spectrometry and nuclear magnetic resonance spectroscopy. nih.gov
Mass Spectrometry
Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry was utilized to establish its molecular formula.
High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS): This soft ionization technique is particularly effective for large, non-volatile, and thermally labile molecules like tannins. The analysis of this compound yielded a precise mass measurement, which allowed for the unambiguous determination of its elemental composition. The established molecular formula is C₆₉H₅₀O₄₃, corresponding to a molecular weight of 1567.1 g/mol . nih.gov This data is fundamental for confirming the proposed dimeric structure, which involves two hexahydroxydiphenoyl (HHDP) groups, a galloyl group, and two glucose cores.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value | Significance |
| Molecular Formula | C₆₉H₅₀O₄₃ | Defines the elemental composition of the molecule. |
| Molecular Weight | 1567.1 g/mol | Confirms the overall mass of the proposed structure. |
| Ionization Technique | HR-FAB-MS | Provides accurate mass data for a large, complex molecule. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful method for elucidating the detailed structural framework of organic molecules, providing information on the connectivity and spatial arrangement of atoms. Both ¹H (proton) and ¹³C (carbon) NMR were instrumental in piecing together the complex structure of this compound. nih.gov
¹H NMR Spectroscopy: This technique identifies the chemical environment of each proton in the molecule. The spectrum of this compound would show distinct signals corresponding to the aromatic protons of the galloyl and HHDP groups, as well as the protons within the glucose units. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and coupling constants (J) provide critical information about how these structural units are interconnected.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. This is crucial for confirming the total number of carbons, which must match the molecular formula derived from mass spectrometry. The chemical shifts of the carbon signals indicate their functional group type (e.g., carbonyls in ester linkages, aromatic carbons, and carbons of the sugar moieties), confirming the presence of the constituent parts of the tannin.
2D NMR Techniques: Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), were likely used to establish the precise connectivity between protons and carbons, confirming the ester linkages between the galloyl/HHDP groups and the glucose cores, and linking the two monomeric units.
Table 2: Application of NMR Spectroscopy in the Structural Elucidation of this compound
| NMR Technique | Information Provided | Relevance to Structural Confirmation |
| ¹H NMR | Chemical environment and connectivity of protons. | Confirms the structure of the aromatic and sugar moieties. |
| ¹³C NMR | Number and type of unique carbon atoms. | Validates the carbon skeleton and confirms functional groups. |
| 2D NMR (e.g., COSY, HMBC) | Connectivity between protons and carbons across multiple bonds. | Establishes the specific linkage points between the different structural units (galloyl, HHDP, glucose). |
Purity Validation
To ensure that the characterized compound is a single entity and not a mixture of closely related substances, chromatographic techniques are employed.
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of a natural product isolate. A pure sample of this compound, when analyzed under appropriate conditions (e.g., reverse-phase column, specific mobile phase gradient), should yield a single, sharp, and symmetrical peak. The absence of significant secondary peaks indicates a high degree of purity.
By combining the precise molecular formula from mass spectrometry with the detailed structural map from NMR spectroscopy, and verifying the sample's homogeneity with HPLC, the structure and purity of this compound can be confirmed with a high level of scientific rigor.
Pre Clinical Biological Activities of Camelliatannin H and Camellia Japonica Extracts
Antiviral Activities
Human Immunodeficiency Virus Type 1 (HIV-1) Protease Inhibition
Camelliatannin H, a dimeric hydrolyzable tannin isolated from the pericarp and leaves of Camellia japonica, has demonstrated significant inhibitory effects against Human Immunodeficiency Virus Type 1 (HIV-1) protease. nih.govnih.gov In a screening of 101 extracts from Korean medicinal plants, the acetone (B3395972) extracts of Camellia japonica pericarp and leaves showed strong inhibitory activity against HIV-1 protease. nih.gov Subsequent isolation and analysis identified this compound as a potent inhibitor, with a reported 50% inhibitory concentration (IC₅₀) of 0.9 microM. nih.govkoreascience.kr This inhibitory action is crucial as the HIV-1 protease is a key enzyme in the viral replication cycle, responsible for cleaving viral polyproteins into functional proteins necessary for producing mature, infectious virus particles. mdpi.com By inhibiting this enzyme, this compound can effectively halt viral replication. mdpi.com
The antiviral activity of Camellia japonica extracts, largely attributed to compounds like this compound, has been a subject of interest in the search for natural anti-HIV agents. conicet.gov.arresearchgate.net The inhibitory potential of tannins from C. japonica against HIV-1 protease has been documented in several studies. researchgate.net
Comparative Efficacy with Other Natural Products and Analogs
The search for effective HIV-1 protease inhibitors has led to the investigation of various natural products. Triterpenes such as betulinic acid, platanic acid, and oleanolic acid have shown inhibitory activity against HIV. nih.gov Maslinic acid, another triterpenoid, has also demonstrated potent inhibitory activity against HIV-1 protease. nih.gov Flavonoids are another class of natural compounds recognized for their ability to inhibit several key enzymes in the HIV life cycle, including reverse transcriptase, protease, and integrase. nih.gov For instance, (-)-epigallocatechin (B1671488) 3-O-gallate has shown activity against HIV-1 by inhibiting viral protease, among other mechanisms. nih.gov
While direct comparative studies detailing the efficacy of this compound against a wide array of these other natural inhibitors are not extensively detailed in the provided results, its potent IC₅₀ value of 0.9 microM positions it as a significant natural inhibitor of HIV-1 protease. nih.govkoreascience.kr
Anti-inflammatory Potential (from Camellia japonica extracts containing this compound)
Extracts from Camellia japonica, which contain a variety of bioactive compounds including tannins like this compound, have shown notable anti-inflammatory properties. conicet.gov.arresearchgate.net The plant has been traditionally used in folk medicine for its anti-inflammatory effects. researchgate.netscielo.br
Scientific investigations have substantiated these traditional uses. Camellia japonica oil has been shown to inhibit the production of key inflammatory mediators. conicet.gov.arbmbreports.org Specifically, it reduces the lipopolysaccharide (LPS)-induced production of nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), and tumor necrosis factor-alpha (TNF-α) in RAW 264.7 macrophage cells. researchgate.netbmbreports.org This inhibition is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) genes. bmbreports.orgarvojournals.org The mechanism of action involves the inhibition of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) signaling pathways. bmbreports.orgarvojournals.org
Furthermore, extracts from Camellia japonica flowers and leaves have demonstrated anti-inflammatory activity. researchgate.netscispace.com Studies on human corneal epithelial cells revealed that C. japonica extracts could significantly decrease the levels of inflammatory markers such as TNF-α, IL-6, IP-10, and MIG. scispace.com
Antioxidant Capacity (from Camellia japonica extracts containing this compound)
Extracts from various parts of Camellia japonica are recognized for their significant antioxidant properties, which are often attributed to their high content of phenolic compounds, including tannins and flavonoids. conicet.gov.arresearchgate.netarvojournals.org These extracts have demonstrated the ability to scavenge free radicals and reactive oxygen species (ROS). conicet.gov.arresearchgate.net
The antioxidant activity has been evaluated using various assays. For instance, leaf extracts have shown potent radical scavenging activity against the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. conicet.gov.ar The IC₅₀ values for DPPH scavenging by methanolic and acetonic leaf extracts were reported to be 246.56 µg/mL and 320.17 µg/mL, respectively. conicet.gov.ar Flower extracts of C. japonica also exhibit DPPH and ROS scavenging activity in human keratinocytes and can increase the expression of cellular antioxidant enzymes like superoxide (B77818) dismutase, catalase, and glutathione (B108866) peroxidase. conicet.gov.arresearchgate.netarvojournals.org
The antioxidant potential of C. japonica is further highlighted by the activity of specific compounds isolated from it. For example, camellianoside, a flavonol glycoside found in the leaves, has an antioxidant capacity superior to that of L-cysteine and L-ascorbic acid. conicet.gov.arresearchgate.net Ethanol (B145695) extracts of fermented Camellia japonica leaves have also shown high superoxide and hydrogen peroxide scavenging activities. ajol.info
Antimicrobial Effects (from Camellia japonica extracts containing this compound)
Extracts from the leaves and flowers of Camellia japonica have demonstrated broad-spectrum antimicrobial activity, including antibacterial and antifungal effects. conicet.gov.arresearchgate.net These properties are largely attributed to the presence of phenolic compounds. conicet.gov.ar
Studies have shown that ethanol extracts from the leaves and flowers are effective against various microorganisms. conicet.gov.arresearchgate.net For instance, a methanol (B129727) extract of new leaves showed strong antimicrobial effects against several bacterial strains, particularly Staphylococcus aureus. koreascience.kr Extracts have also been shown to be effective against Bacillus cereus and Malassezia pachydermatis. koreascience.kr Research indicates that C. japonica extracts tend to be more effective against Gram-positive bacteria, with a lesser effect on Gram-negative bacteria. conicet.gov.ar
Fermented Camellia japonica leaf extracts have also exhibited significant antimicrobial activities against all bacterial strains tested in one study. ajol.info The application of these extracts has been explored in food systems, where they have been shown to increase the shelf life of milk. conicet.gov.ar
Structure Activity Relationship Sar Studies of Camelliatannin H
Correlative Analysis of Structural Motifs and Observed Biological Activities
The biological activities of Camelliatannin H are intrinsically linked to its complex polyphenolic structure. A key observed activity is its potent inhibition of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme crucial for the lifecycle of the HIV virus. researchgate.netresearchgate.netresearchgate.netmdpi.com The structure is characterized as a dimeric hydrolyzable tannin, which distinguishes it from many other tannins. jst.go.jpkoreascience.kr
The primary structural motifs responsible for its bioactivity are believed to be the multiple galloyl and hexahydroxydiphenoyl (HHDP) groups distributed across its dimeric framework. These phenolic moieties provide a high density of hydroxyl groups capable of forming extensive hydrogen bond networks. This ability to act as a multi-point hydrogen bond donor and acceptor is critical for its interaction with biological targets like the active site of proteases.
Research has identified this compound, along with related compounds like camelliatannins A and F, as potent inhibitors of HIV-1 protease. mdpi.com One study reported an IC₅₀ value of 0.9 microM for this compound against HIV-1 protease, highlighting its significant inhibitory potential. researchgate.net This activity is a direct consequence of its structural architecture, which allows it to fit within and interact with the amino acid residues of the enzyme's active site.
| Biological Activity | Key Structural Motif(s) | Supporting Evidence |
|---|---|---|
| Inhibition of HIV-1 Protease | Dimeric hydrolyzable tannin structure; Multiple galloyl and hexahydroxydiphenoyl (HHDP) units | Potent inhibition observed with an IC₅₀ of 0.9 microM. researchgate.net The polyphenolic nature facilitates strong binding to the enzyme's active site. mdpi.com |
| Antioxidant Potential | Phenolic hydroxyl groups | Tannins from Camellia japonica exhibit antiradical potential, a common activity for polyphenolic compounds. researchgate.netresearchgate.net |
Impact of Specific Structural Features (e.g., Absence of Flavanol Unit) on Target Specificity (e.g., HIV-1 Protease Binding Affinity)
The structure of this compound is notably distinct from other complex tannins isolated from Camellia japonica, such as camelliatannins F and G. researchgate.netjst.go.jp While camelliatannins F and G are composed of an epicatechin (a flavanol) unit linked to a C-glucosidic ellagitannin moiety, this compound is a dimeric hydrolyzable tannin that lacks this flavanol core. researchgate.netjst.go.jp It is described as a dimer of two glucose derivatives extensively esterified with galloyl and biphenylcarboxylic acid (HHDP) groups. nih.gov
This structural difference has a significant impact on its target specificity and binding affinity. The absence of the relatively rigid flavanol backbone and the presence of a more flexible dimeric structure allow this compound to adopt a conformation that is highly complementary to the active site of HIV-1 protease. mdpi.com HIV-1 protease is a homodimeric enzyme with a C2-symmetric active site. mdpi.comchemrxiv.org The dimeric nature of this compound may allow it to effectively span and interact with both halves of the protease active site.
The high density of hydroxyl groups on the galloyl and HHDP moieties provides numerous points of interaction, primarily through hydrogen bonds, with the peptide backbone and side chains of the amino acid residues in the active site, such as aspartic acid, glycine, and isoleucine. rcsb.org This extensive network of interactions contributes to a high binding affinity, making it a potent inhibitor. nih.gov The lack of a flavanol unit, therefore, does not detract from its potency but rather contributes to a unique mode of binding that is highly effective for the specific topology of the HIV-1 protease active site.
Rational Design Principles for this compound Derivatives to Modulate Bioactivity
The potent anti-HIV-1 protease activity of this compound makes it an interesting scaffold for the rational design of new therapeutic agents. researchgate.net The goal of such design would be to create derivatives with enhanced potency, improved specificity, or other favorable pharmacological properties.
Key principles for the rational design of this compound derivatives include:
Modification of Phenolic Hydroxyl Groups : The number and position of hydroxyl groups are critical for binding affinity. nih.gov Regioselective methylation or acylation of certain hydroxyl groups could fine-tune the hydrogen-bonding profile, potentially increasing affinity or selectivity for the target enzyme over other host proteases.
Alteration of the Dimeric Linker : The linkage between the two monomeric units of this compound dictates the spatial orientation of the entire molecule. Synthesizing derivatives with linkers of varying length or rigidity could optimize the positioning of the pharmacophoric galloyl and HHDP groups within the protease active site.
Introduction of New Functional Groups : Introducing functionalities that can form different types of interactions, such as charged groups (e.g., amines, carboxylates) to interact with charged residues in the active site, could enhance binding affinity. mdpi.com For example, incorporating groups that can interact with the flap regions of the HIV-1 protease could improve inhibitory activity. chemrxiv.org
Simplification of the Structure : While the complexity of this compound contributes to its potency, it also presents challenges for synthesis. A key design principle would be to identify the minimal structural components necessary for high-affinity binding and create simplified, more synthetically accessible analogues that retain the desired bioactivity.
These design strategies, guided by the existing SAR data, could lead to the development of novel and effective HIV-1 protease inhibitors based on the this compound scaffold.
Computational Modeling Approaches for SAR Elucidation (e.g., DFT Calculations, Molecular Docking)
Computational modeling is an essential tool for elucidating the complex structure-activity relationships of natural products like this compound at the molecular level. nih.govutexas.edu Techniques such as molecular docking and Density Functional Theory (DFT) can provide detailed insights into how the molecule interacts with its biological targets. researchgate.netmdpi.com
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. oatext.com For this compound, docking studies would involve placing the molecule into the crystal structure of HIV-1 protease (available from the Protein Data Bank). rcsb.orgfrontiersin.org Such simulations can:
Identify the most stable binding pose of this compound within the protease active site.
Calculate a theoretical binding affinity or docking score, which can be correlated with experimental IC₅₀ values. frontiersin.org
Visualize the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the tannin and the amino acid residues of the enzyme, providing a structural basis for its inhibitory activity. nih.govnih.gov
Density Functional Theory (DFT) Calculations: DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. rutgers.educhemrxiv.org For this compound, DFT calculations can be used to:
Determine the molecule's three-dimensional geometry and conformational preferences.
Calculate electronic properties like electrostatic potential surfaces, which reveal the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. This is crucial for understanding non-covalent interactions.
Analyze the frontier molecular orbitals (HOMO and LUMO) to predict the molecule's reactivity and ability to participate in charge-transfer interactions with the target enzyme. mdpi.com
In combination with enzymatic models, DFT can help elucidate reaction mechanisms, for instance, how the inhibitor interferes with the catalytic action of the protease. mdpi.com
Together, these computational approaches provide a powerful framework for understanding the SAR of this compound, validating experimental findings, and guiding the rational design of more effective derivatives. nih.gov
| Computational Approach | Application to this compound SAR | Expected Insights |
|---|---|---|
| Molecular Docking | Simulating the binding of this compound to the HIV-1 protease active site. oatext.comfrontiersin.org | Prediction of binding pose, binding affinity, and key intermolecular interactions (e.g., hydrogen bonds). nih.gov |
| Density Functional Theory (DFT) | Calculating the electronic properties and reactivity of the this compound structure. mdpi.comrutgers.edu | Understanding of charge distribution, conformational energy, and electronic basis for inhibitor-enzyme interactions. mdpi.com |
| Molecular Dynamics (MD) Simulation | Simulating the dynamic behavior and stability of the this compound-protease complex over time. nih.gov | Assessment of complex stability, flexibility of the ligand and protein, and the role of solvent molecules. nih.gov |
Synthetic Modifications and Derivatization of Camelliatannin H
Regioselective Functionalization Strategies for Hydroxyl Groups
The numerous phenolic and alcoholic hydroxyl (-OH) groups on the Camelliatannin H molecule exhibit subtle differences in reactivity, which can be exploited for regioselective functionalization. The primary hydroxyl groups, particularly on the glucose core, are generally more sterically accessible and thus more reactive than the secondary hydroxyl groups. universiteitleiden.nl Strategies for achieving regioselectivity often rely on catalyst control, substrate control, or the use of sterically demanding reagents. kyoto-u.ac.jpchemrxiv.org
Key strategies applicable to a complex polyol like this compound include:
Steric Hindrance-Based Differentiation : The primary hydroxyl groups can be selectively targeted using bulky reagents. For instance, trityl chloride is commonly used to protect primary alcohols preferentially over secondary ones due to its steric bulk. universiteitleiden.nlnih.gov
Catalyst-Controlled Reactions : Chiral catalysts, such as phosphoric acids, can be employed to direct the acylation or acetalization to a specific hydroxyl group, even differentiating between equatorial hydroxyls in similar electronic environments. chemrxiv.org For ellagitannins, which share structural motifs with this compound, catalyst-controlled methods have enabled the regioselective introduction of galloyl groups onto inherently less reactive hydroxyl positions of a glucose core. kyoto-u.ac.jp
Enzymatic Catalysis : Enzymes like lipases can offer high regioselectivity in the acylation of polyols, often favoring specific positions based on the enzyme's active site geometry.
Stannylene Acetal Method : The reaction of diols with organotin reagents like dibutyltin (B87310) oxide forms a stannylene acetal. This intermediate selectively activates one of the hydroxyl groups towards acylation or alkylation, often the most nucleophilic one. This method is particularly effective for differentiating between vicinal diols, a common feature in the glucose unit of this compound.
The reactivity of the various hydroxyl groups is a critical factor. The primary -OH groups on the glucose moiety are generally the most reactive, followed by the secondary -OH groups. universiteitleiden.nl The phenolic hydroxyls on the galloyl and hexahydroxydiphenoyl (HHDP) units have varying acidity and nucleophilicity based on their position and electronic environment, allowing for further differentiation.
Application of Protecting Groups in Targeted Synthesis (e.g., Acetyl, Benzyl)
Given the high density of functional groups in this compound, protecting group chemistry is indispensable for achieving targeted modifications. wiley-vch.deorganic-chemistry.org A protecting group masks a functional group to prevent it from reacting while transformations are carried out elsewhere in the molecule. organic-chemistry.org An ideal protecting group is introduced in high yield, stable to a range of reaction conditions, and can be removed selectively and efficiently under mild conditions. uchicago.edu
For a molecule like this compound, an orthogonal protecting group strategy is often necessary. This involves using multiple protecting groups that can be removed under different, non-interfering conditions, allowing for sequential modification of specific sites. organic-chemistry.orguchicago.edu
Common protecting groups for the hydroxyl functions of this compound and related polyphenols are detailed in the table below. universiteitleiden.nlwiley-vch.de
| Protecting Group | Reagent Example | Protection Conditions | Deprotection Conditions | Target Hydroxyls | Characteristics |
| Acetyl (Ac) | Acetic Anhydride, Acetyl Chloride | Base (e.g., Pyridine, DMAP) | Mild base (e.g., K₂CO₃, NaOMe in MeOH) or acid | Aliphatic & Phenolic | Electron-withdrawing, deactivates glycosyl donors. universiteitleiden.nl Easy to introduce and remove. |
| Benzyl (B1604629) (Bn) | Benzyl Bromide, Benzyl Chloride | Strong base (e.g., NaH) | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Aliphatic & Phenolic | Electron-donating. Stable to many acidic and basic conditions. |
| Silyl Ethers (e.g., TBS) | tert-Butyldimethylsilyl Chloride (TBSCl) | Base (e.g., Imidazole) | Fluoride source (e.g., TBAF) | Primarily Aliphatic | Bulky groups like TBS selectively protect less sterically hindered hydroxyls. |
| Trityl (Tr) | Trityl Chloride (TrCl) | Base (e.g., Pyridine) | Mild acid (e.g., formic acid) | Primary Hydroxyls | Very bulky, highly selective for primary -OH groups. nih.gov |
| Acetal/Ketal (e.g., Benzylidene) | Benzaldehyde Dimethyl Acetal | Acid catalyst (e.g., CSA) | Acid hydrolysis, hydrogenation | cis- or 1,3-Diols | Protects two hydroxyl groups simultaneously, often the C4 and C6 hydroxyls on a glucose ring. wiley-vch.de |
The choice of protecting group significantly impacts the reactivity of the rest of the molecule. For example, using electron-withdrawing acetyl groups on the glucose moiety would decrease the nucleophilicity of the remaining hydroxyls and deactivate the anomeric center for glycosylation reactions. universiteitleiden.nlwiley-vch.de Conversely, electron-donating benzyl ethers would enhance reactivity.
Analytical Validation of Derivative Structures (e.g., 1H NMR Integration, 2D NOESY for Stereochemistry)
The unambiguous structural confirmation of any synthesized this compound derivative is a critical final step. A combination of spectroscopic techniques is employed for this purpose, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful tool.
¹H NMR Spectroscopy : This is the initial and fundamental technique for validation. The integration of proton signals allows for the quantification of newly introduced groups. researchgate.net For example, after acetylation, the appearance of new signals in the methyl region (around 2 ppm) and their integration relative to the aromatic or anomeric protons of the parent structure can confirm the number of acetyl groups added. The chemical shifts of the protons adjacent to the modified hydroxyl groups will also change significantly, providing information on the site of functionalization. researchgate.netresearchgate.net
2D NMR Spectroscopy : Two-dimensional NMR experiments are essential for confirming connectivity and stereochemistry.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons, allowing for the assignment of the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two or three bonds. It is crucial for identifying the exact location of a protecting group by observing correlations from the protons of the protecting group (e.g., the methylene (B1212753) protons of a benzyl group) to the carbon of the this compound skeleton where it is attached.
NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment is paramount for confirming stereochemistry and conformational details. mdpi.com NOESY detects protons that are close in space (typically within 5 Å), revealing through-space interactions. mdpi.com For instance, if a functional group is added to a specific hydroxyl on the glucose core, NOESY cross-peaks between the protons of the new group and nearby protons on the glucose ring can confirm both the site of attachment and the relative stereochemistry.
The table below summarizes the analytical methods used to validate the structures of this compound derivatives.
| Analytical Technique | Purpose | Key Information Obtained |
| ¹H NMR | Structural confirmation and quantification | Presence of new functional groups, ratio of protecting groups to the core structure via signal integration. researchgate.netmdpi.com |
| ¹³C NMR | Carbon skeleton confirmation | Chemical shift changes at and near the site of modification. |
| 2D HSQC/HMBC | Connectivity mapping | Unambiguous assignment of proton and carbon signals; confirmation of the attachment site of new groups. |
| 2D NOESY | Stereochemistry and Conformation | Determination of the 3D structure by identifying protons that are close in space. mdpi.com |
| Mass Spectrometry (HRMS) | Molecular Formula Determination | Provides the exact mass of the derivative, confirming its elemental composition. mdpi.com |
By combining these strategic synthetic modifications with rigorous analytical validation, researchers can create a library of this compound derivatives to explore and potentially optimize their biological functions.
Advanced Analytical Method Development and Validation for Camelliatannin H Research
Quantitative Analytical Techniques for Purity and Content Determination (e.g., HPLC-UV)
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a cornerstone technique for the quantitative analysis of phenolic compounds like Camelliatannin H. scirp.org It is widely employed for its ability to separate complex mixtures and quantify specific analytes with high precision and accuracy. researchgate.net The development of an HPLC-UV method for this compound involves the systematic optimization of several chromatographic parameters to achieve a reliable separation and quantification. scielo.brijpsjournal.com
The process begins with selecting an appropriate stationary phase, typically a reversed-phase column such as a C18, which is effective for separating polar to moderately nonpolar compounds. wjpmr.comrjpharmacognosy.ir The mobile phase composition, a mixture of solvents like acetonitrile (B52724) or methanol (B129727) and water (often with a pH modifier like formic or phosphoric acid), is carefully adjusted to achieve optimal resolution of the this compound peak from other matrix components. researchgate.netmdpi.com Other key parameters, including flow rate, column temperature, and injection volume, are also optimized to ensure sharp, symmetrical peaks and a reasonable analysis time. scielo.brmdpi.com
UV detection is set at a wavelength where this compound exhibits maximum absorbance, enhancing the sensitivity of the method. rjpharmacognosy.ir For many tannins and related phenolic compounds, detection wavelengths are often set around 280 nm. scirp.orgresearchgate.net Once optimized, the method's performance is characterized by establishing its linearity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net Linearity is assessed by analyzing a series of standard solutions across a range of concentrations to confirm that the detector response is proportional to the analyte concentration, typically demonstrated by a correlation coefficient (r²) greater than 0.99. scielo.brresearchgate.net The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. rjpharmacognosy.ir
Table 1: Representative HPLC-UV Conditions for Analysis of Tannins and Related Phenolics This table presents typical parameters based on methods developed for related compounds from Camellia species and other natural products, serving as a model for this compound analysis.
| Parameter | Typical Specification | Reference |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 × 250 mm, 5 µm) | scirp.orgrjpharmacognosy.ir |
| Mobile Phase | Gradient or isocratic elution with Acetonitrile/Methanol and Water (acidified) | rjpharmacognosy.irmdpi.com |
| Flow Rate | 0.8 - 1.2 mL/min | scirp.orgscielo.br |
| Detection Wavelength | ~280 nm or 300 nm | scirp.orgrjpharmacognosy.ir |
| Column Temperature | Ambient or controlled (e.g., 35-40°C) | researchgate.netms-editions.cl |
| Injection Volume | 10 - 20 µL | scielo.brresearchgate.net |
Chromatographic Method Validation for Separation and Detection Specificity
Validation is a critical process that provides documented evidence that an analytical method is suitable for its intended purpose. researchgate.net For the chromatographic analysis of this compound, validation is performed according to established guidelines, such as those from the International Conference on Harmonisation (ICH) Q2(R1). mdpi.comresearchgate.net This ensures the method is reliable, reproducible, and accurate for quantifying the compound. researchgate.net The core parameters evaluated during validation include selectivity, linearity, precision, accuracy, and robustness. ms-editions.clnih.gov
Selectivity/Specificity : This parameter demonstrates the ability of the method to unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradation products, or matrix components. researchgate.net Specificity is typically confirmed by showing that the this compound peak is well-resolved from other peaks and by conducting forced degradation studies (exposing the sample to stress conditions like acid, base, heat, and light) to ensure no co-elution with degradation products. researchgate.netnih.gov
Linearity : As established in method development, linearity confirms a direct, proportional relationship between the concentration of this compound and the analytical signal over a specified range. researchgate.net
Precision : Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically evaluated at two levels:
Repeatability (Intra-day precision) : Assesses the precision under the same operating conditions over a short interval of time. rjpharmacognosy.ir
Intermediate Precision (Inter-day precision) : Expresses the variations within a laboratory, such as on different days, with different analysts, or on different equipment. rjpharmacognosy.ir Precision is reported as the relative standard deviation (%RSD) of the measurements. researchgate.net
Accuracy : Accuracy reflects the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of pure this compound is added (spiked) into a sample matrix and then analyzed. rjpharmacognosy.irresearchgate.net The percentage of the spiked analyte recovered is calculated to assess accuracy. researchgate.net
Robustness : This parameter measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as changes in mobile phase composition, pH, or flow rate. mdpi.com It provides an indication of the method's reliability during normal usage. scielo.br
Table 2: Summary of Chromatographic Method Validation Parameters (ICH Q2 R1 Guidelines) This table outlines the key validation parameters and their typical acceptance criteria for a reliable analytical method.
| Validation Parameter | Description | Common Acceptance Criterion | Reference |
|---|---|---|---|
| Selectivity | Ability to measure the analyte in the presence of interferents. | Peak purity and resolution from other components. | researchgate.netmdpi.com |
| Linearity (r²) | Proportionality of signal to analyte concentration. | r² ≥ 0.99 | scielo.brrjpharmacognosy.ir |
| Accuracy (% Recovery) | Closeness of measured value to the true value. | Typically 98-102% for drug substance. | researchgate.netnih.gov |
| Precision (%RSD) | Agreement among a series of measurements. | Typically ≤ 2% | researchgate.netnih.gov |
| Limit of Detection (LOD) | Lowest analyte concentration that can be detected. | Signal-to-Noise Ratio ≥ 3:1 | rjpharmacognosy.ir |
| Limit of Quantification (LOQ) | Lowest analyte concentration that can be quantified reliably. | Signal-to-Noise Ratio ≥ 10:1 | rjpharmacognosy.ir |
Spectroscopic Methodologies for Routine Analysis and Quality Control
Alongside chromatography, various spectroscopic techniques are invaluable for the routine analysis and quality control of this compound. avantes.comespublisher.com These methods can provide rapid and often non-destructive analysis, making them suitable for raw material identification, purity assessment, and stability monitoring. labmanager.comsemanticscholar.org
UV-Visible (UV-Vis) Spectroscopy : As a simple and rapid technique, UV-Vis spectroscopy can be used for preliminary purity checks and quantitative estimation. scirp.orgresearchgate.net The absorption spectrum of this compound provides a characteristic fingerprint that can be used for identity confirmation.
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR provides information about the functional groups present in a molecule. semanticscholar.org The infrared spectrum of this compound is unique and can be used as a reference to confirm its identity and detect impurities that possess different functional groups. It is a powerful tool for verifying the consistency of different batches. americanpharmaceuticalreview.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR, particularly ¹H-NMR and ¹³C-NMR, is a powerful technique for unambiguous structure elucidation and confirmation. researchgate.net For quality control, NMR can provide detailed information about the purity of a sample, identify and quantify impurities, and confirm the compound's structure without the need for a reference standard for each impurity. americanpharmaceuticalreview.com
Near-Infrared (NIR) Spectroscopy : NIR spectroscopy is a rapid and non-destructive technique that is particularly useful for the quality assurance of raw materials and final products. researchgate.netnih.gov After developing a calibration model, it can be used for the rapid quantification of content and assessment of physical properties. nih.gov
Table 3: Application of Spectroscopic Methodologies in Quality Control of this compound This table summarizes the primary uses of different spectroscopic techniques for ensuring the quality and consistency of this compound.
| Technique | Principle of Analysis | Application in Quality Control | Reference |
|---|---|---|---|
| UV-Vis Spectroscopy | Measures absorption of UV-Visible light by electronic transitions. | Rapid identity check, purity estimation, and quantification. | avantes.comlabmanager.com |
| FTIR Spectroscopy | Measures absorption of infrared light by molecular vibrations. | Confirms identity via functional group fingerprinting, detects impurities. | semanticscholar.orgamericanpharmaceuticalreview.com |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Unambiguous structural confirmation, impurity profiling, and quantification. | americanpharmaceuticalreview.comresearchgate.net |
| NIR Spectroscopy | Measures absorption of near-infrared light from molecular overtone and combination vibrations. | Rapid raw material identification and screening, content uniformity. | researchgate.netnih.gov |
Bioactivity Assay Harmonization and Reproducibility Protocols (e.g., MIAME, ARRIVE guidelines)
The ultimate goal of characterizing a compound like this compound is often linked to its biological activity. nih.gov Ensuring that bioactivity data is reproducible and comparable between different experiments and laboratories is a major challenge. epdf.pub A lack of reproducibility can arise from variations in experimental protocols, reagents, and data analysis. epdf.pub Therefore, the harmonization of bioactivity assays is crucial. nih.gov
Harmonization involves establishing and adhering to standardized protocols and using common reference materials to minimize inter-laboratory variability. nih.govwho.int For research involving this compound, this includes:
Standardized Assay Protocols : Developing detailed, consensus-based protocols for each bioassay is a primary step. This includes specifying cell lines, reagent concentrations, incubation times and temperatures, and measurement procedures. nih.gov Adherence to reporting guidelines helps ensure that all critical experimental details are documented. For example, while the Minimum Information About a Microarray Experiment (MIAME) guidelines are specific to microarray studies, their principle of comprehensive metadata reporting is broadly applicable. Similarly, the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines ensure rigorous reporting for any animal studies, enhancing reproducibility.
Use of Reference Standards : A well-characterized batch of this compound should be designated as a reference standard. This standard can be used to calibrate assays and normalize results, allowing for more accurate comparison of data generated at different times or in different labs. who.intwho.int
Validated Assay Performance : Bioassays, like chemical assays, should undergo a validation process to characterize their performance, including their specificity, accuracy, precision, and robustness. nih.govwho.int This ensures the assay is reliable and fit for its purpose of measuring the specific biological activity of this compound.
Control Implementation : The consistent use of positive and negative controls is essential. For instance, in an antioxidant assay, a well-known antioxidant like gallic acid could serve as a positive control to ensure the assay system is performing as expected.
By implementing these harmonization and reproducibility protocols, the scientific community can build a more reliable and cohesive understanding of the biological functions of this compound.
Future Research Directions and Emerging Applications
Exploration of Undiscovered Biological Activities and Molecular Targets
While initial studies have highlighted the antiviral and antioxidant properties of Camelliatannin H, its full spectrum of biological activities remains largely uncharted. researchgate.net Future investigations should pivot towards new therapeutic areas to uncover its full potential. For instance, its inhibitory effects on HIV-1 protease suggest that it may also target proteases in other viruses or even host cellular proteases involved in disease progression. koreascience.krresearchgate.netresearchgate.net
Key areas for future research include:
Neuroprotective Effects: Given the antioxidant capacity of many polyphenols, investigating this compound's potential to mitigate oxidative stress-related neuronal damage in models of neurodegenerative diseases like Alzheimer's or Parkinson's is a logical next step.
Anti-inflammatory Mechanisms: Beyond general anti-inflammatory activity, research should focus on its specific molecular targets within inflammatory pathways, such as the NF-κB and AP-1 signaling cascades. bmbreports.org
Gut Microbiome Modulation: The interaction of large polyphenols with gut microbiota is a burgeoning field. Studies are needed to determine how this compound is metabolized by gut bacteria and whether its metabolites possess unique biological activities or can beneficially modulate the microbiome composition.
Cardioprotective Properties: Exploring its effects on endothelial function, cholesterol metabolism, and pathways related to atherosclerosis could reveal potential applications in cardiovascular health.
Identifying the direct molecular binding partners of this compound is crucial. Modern techniques such as thermal shift assays, surface plasmon resonance, and drug affinity responsive target stability (DARTS) could be employed to deconstruct its complex interactions and pinpoint specific protein targets.
Advancements in Sustainable Isolation and Production Technologies
The reliance on extraction from natural sources like Camellia japonica presents challenges for scalability and sustainability. researchgate.net Current isolation often involves multi-step chromatographic techniques which can be resource-intensive. nih.govresearchgate.net Future research must focus on greener and more efficient production methods.
Sustainable Isolation: Emerging extraction technologies offer promising alternatives to conventional solvent-based methods.
Supercritical Fluid Extraction (SFE): Using supercritical CO2, this method can be tuned to selectively extract tannins, reducing the need for organic solvents. mdpi.com
Pressurized Liquid Extraction (PLE) and Microwave-Assisted Extraction (MAE): These techniques use elevated temperatures and pressures to enhance extraction efficiency and reduce solvent consumption and extraction time.
Membrane Separation Technology: The use of nanofiltration and reverse osmosis can concentrate and fractionate tannin extracts from aqueous solutions in an eco-friendly manner. researchgate.net
Biotechnological Production: A paradigm shift from extraction to biosynthesis is the ultimate goal for sustainable production. frontiersin.org Metabolic engineering and synthetic biology offer a pathway to produce this compound or its precursors in microbial cell factories like Escherichia coli or Saccharomyces cerevisiae. nih.govdtu.dk This approach involves:
Pathway Elucidation: Identifying and characterizing the complete biosynthetic pathway of this compound in Camellia species.
Heterologous Expression: Transferring the identified plant genes into a microbial host. nih.gov
Strain Optimization: Engineering the host's metabolism to increase the supply of precursor molecules, such as gallic acid and glucose, to maximize yield. acs.orgacs.org
While complex, this strategy allows for large-scale, controlled, and sustainable production independent of geographical and seasonal constraints. frontiersin.orgnih.gov
Interdisciplinary Research Integrating Omics Technologies (e.g., Metabolomics, Proteomics)
To fully understand the biological impact of this compound, an integrated, systems-level approach is necessary. "Omics" technologies can provide a comprehensive snapshot of the molecular changes induced by the compound in a biological system. researchgate.netnih.gov
Metabolomics: This can be used to analyze the global profile of small-molecule metabolites in cells or tissues after treatment with this compound. researchgate.net This approach can reveal unexpected metabolic pathways affected by the compound and help identify biomarkers of its activity or toxicity. tandfonline.comfrontiersin.org Untargeted metabolomics is particularly powerful for generating new hypotheses about a compound's mechanism of action. rsc.org
Proteomics: By quantifying changes in the proteome (the entire set of proteins), researchers can identify which proteins are up- or down-regulated in response to this compound. This provides direct insight into the cellular pathways being modulated and can help confirm molecular targets. tandfonline.com
Transcriptomics: Analyzing the transcriptome (all RNA molecules) can show how this compound affects gene expression, providing an earlier picture of the cellular response. A study on Camellia japonica placenta extract has already utilized this approach to reveal effects on genes related to hair growth. researchgate.net
Integrating data from these different omics platforms can build a comprehensive model of the compound's mechanism of action, moving from a single-target to a systems-level understanding.
Comparative Studies with Novel Dimeric Hydrolyzable Tannins from Other Botanical Sources
This compound belongs to the broad class of dimeric hydrolyzable tannins, which are found in various plants and exhibit a wide range of biological activities. researchgate.netcabidigitallibrary.orgjst.go.jp Comparative studies are essential to understand what makes this compound unique and to identify structure-activity relationships that can guide the development of future therapeutics.
Future research should involve side-by-side comparisons of this compound with other notable dimeric tannins. These studies should assess multiple endpoints, including antioxidant capacity, specific enzyme inhibition, and effects on cell signaling pathways. Such comparisons can highlight the significance of specific structural features, such as the type of linkage between monomeric units or the degree of galloylation, in determining biological function. nih.govmdpi.commdpi.com
Table 1: Comparison of Dimeric Hydrolyzable Tannins for Future Research
| Compound Name | Notable Botanical Source(s) | Key Structural Feature(s) | Reported Biological Activity | Potential Comparative Research Focus |
|---|---|---|---|---|
| This compound | Camellia japonica researchgate.net | Dimer with hexahydroxydiphenoyl (HHDP) and galloyl groups | Anti-HIV-1 Protease researchgate.net | Baseline for antiviral and antioxidant activity comparison. |
| Oenothein B | Woodfordia fruticosa cabidigitallibrary.org, Epilobium species | Macrocyclic dimeric ellagitannin | Antitumor, Anti-inflammatory | Compare macrocyclic vs. non-macrocyclic structures on cytotoxicity in cancer cell lines. |
| Agrimoniin | Agrimonia, Potentilla, Fragaria species | Dimer linked by a dehydrodigalloyl group | Antioxidant, Immunomodulatory | Investigate the role of the dehydrodigalloyl linkage in modulating immune responses. |
| Coriariin A | Coriaria japonica nih.gov | Dimer with a dehydrodigalloyl linking group | Protein complexation nih.gov | Compare protein binding affinity and specificity against key enzymes (e.g., proteases). |
| Trapadin A | Water Chestnut (Trapa japonica) mdpi.com | Dimer of tellimagrandin II and tetra-O-galloyl-glucose | High antioxidant activity mdpi.com | Evaluate how different monomeric units influence free radical scavenging capacity. |
By systematically exploring these avenues, the scientific community can unlock the full therapeutic and biotechnological promise of this compound, potentially leading to the development of novel drugs and sustainable chemical processes.
Q & A
Q. What are the established methods for isolating Camelliatannin H from plant sources, and how do their efficiencies compare?
Answer: Isolation typically involves solvent extraction followed by chromatographic purification. Common protocols include:
- Ethanol/water extraction (e.g., 70% ethanol, 60°C, 3 hrs) to solubilize tannins .
- Liquid-liquid partitioning with ethyl acetate to remove low-polarity impurities .
- Column chromatography (e.g., Sephadex LH-20 or reverse-phase C18) for final purification, monitored by TLC/HPLC .
| Method | Solvent System | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Ethanol extraction | 70% EtOH, 60°C | 2.1 | 85 | |
| Microwave-assisted extraction | 50% MeOH, 100W | 3.8 | 92 |
Key considerations : Optimize solvent polarity and temperature to prevent tannin degradation. Validate purity via NMR and HRMS .
Q. Which spectroscopic techniques are prioritized for structural elucidation of this compound?
Answer: A multi-technique approach is critical:
- 1D/2D NMR (¹H, ¹³C, HSQC, HMBC) to map glycosidic linkages and aromatic rings .
- HRMS (ESI-TOF) for molecular formula confirmation (e.g., m/z 1233.2654 [M-H]⁻) .
- CD spectroscopy to assess stereochemistry of flavanol monomers .
Common pitfalls : Signal overlap in NMR due to polymeric nature; mitigate via partial hydrolysis and LC-MS/MS analysis of subunits .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in reported bioactivity data for this compound across studies?
Answer: Contradictions often arise from:
- Variability in compound purity (e.g., co-eluting isomers in crude extracts). Standardize isolation protocols and report purity metrics .
- Cell line/assay differences : Use authenticated cell lines (e.g., ATCC) and validate assays with positive controls (e.g., doxorubicin for cytotoxicity) .
- Dosage and exposure time : Conduct dose-response curves (e.g., 1–100 µM, 24–72 hrs) and report IC₅₀ values with confidence intervals .
Methodological fix : Perform meta-analysis using PRISMA guidelines to identify confounding variables .
Q. What strategies optimize experimental conditions to enhance this compound yield during extraction?
Answer: Use a factorial design (e.g., Box-Behnken) to test variables:
- Independent variables : Solvent ratio (water:ethanol), temperature, extraction time.
- Response surface modeling to predict optimal conditions (e.g., 60% ethanol, 70°C, 2 hrs) .
| Variable | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Ethanol concentration | 40–80% | 60% | +34% |
| Temperature | 50–90°C | 70°C | +22% |
Validation : Repeat extractions in triplicate and compare yields via ANOVA .
Q. How should researchers design studies to investigate the structure-activity relationship (SAR) of this compound derivatives?
Answer:
- Synthetic modifications : Target hydroxyl groups for acetylation or methylation to assess antioxidant activity .
- In silico modeling : Use molecular docking (AutoDock Vina) to predict binding affinities with targets (e.g., COX-2, NF-κB) .
- Bioassay correlation : Compare IC₅₀ values of derivatives against parent compound in ROS scavenging assays .
Data integration : Apply cheminformatics tools (e.g., KNIME) to cluster derivatives by activity and structural features .
Q. What ethical and reproducibility guidelines are critical for preclinical studies involving this compound?
Answer:
- Animal studies : Adhere to ARRIVE 2.0 guidelines for sample size justification and randomization .
- Data transparency : Deposit raw NMR/MS spectra in public repositories (e.g., MetaboLights) .
- Replication : Share detailed protocols via protocols.io , including instrument calibration steps .
Key Resources for Further Inquiry
- Structural databases : PubChem (CID 129716814), ChEBI.
- Bioactivity repositories : ChEMBL, NPASS.
- Ethical frameworks : NIH Guidelines for Experimental Reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
